Cas no 2171653-79-3 (4-(dimethyl-1,2,4-triazin-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-(dimethyl-1,2,4-triazin-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(dimethyl-1,2,4-triazin-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- EN300-1497357
- 2171653-79-3
- 4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
-
- インチ: 1S/C25H25N5O5/c1-14-15(2)29-30-24(26-14)28-23(33)21(11-12-22(31)32)27-25(34)35-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20-21H,11-13H2,1-2H3,(H,27,34)(H,31,32)(H,26,28,30,33)
- InChIKey: BWHZNDGYHXUVOE-UHFFFAOYSA-N
- SMILES: O(C(NC(C(NC1N=NC(C)=C(C)N=1)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 475.18556891g/mol
- 同位素质量: 475.18556891g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 8
- 重原子数量: 35
- 回転可能化学結合数: 9
- 複雑さ: 745
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 143Ų
4-(dimethyl-1,2,4-triazin-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1497357-2.5g |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1497357-10000mg |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1497357-500mg |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1497357-2500mg |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1497357-100mg |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1497357-0.25g |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1497357-1.0g |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1497357-50mg |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1497357-5.0g |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1497357-0.5g |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 0.5g |
$3233.0 | 2023-06-05 |
4-(dimethyl-1,2,4-triazin-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
4-(dimethyl-1,2,4-triazin-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acidに関する追加情報
Comprehensive Analysis of 4-(dimethyl-1,2,4-triazin-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171653-79-3)
The compound 4-(dimethyl-1,2,4-triazin-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171653-79-3) is a highly specialized chemical entity with significant applications in pharmaceutical research and peptide synthesis. Its unique structure, featuring a dimethyl-1,2,4-triazine moiety and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the development of novel therapeutics. Researchers are increasingly interested in this compound due to its potential role in targeted drug delivery and bioconjugation strategies.
In recent years, the demand for Fmoc-protected amino acid derivatives has surged, driven by advancements in peptide-based drug discovery. The 4-(dimethyl-1,2,4-triazin-3-yl)carbamoyl group in this compound offers enhanced stability and reactivity, making it a preferred choice for solid-phase peptide synthesis (SPPS). This aligns with the growing trend of using custom peptide synthesis for developing vaccines, oncology treatments, and metabolic disorder therapies. The compound's CAS No. 2171653-79-3 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research.
One of the standout features of this compound is its compatibility with click chemistry and other bioorthogonal reactions. The dimethyl-1,2,4-triazine core can participate in inverse electron-demand Diels-Alder (IEDDA) reactions, a hot topic in bioconjugation and imaging applications. This property has sparked interest in using 4-(dimethyl-1,2,4-triazin-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid for labeling biomolecules, such as antibodies and nucleic acids, with minimal interference to their native functions.
The compound's butanoic acid tail further enhances its utility by providing a carboxylate group for additional functionalization. This is particularly valuable in designing prodrugs or drug-linker systems, where controlled release mechanisms are critical. Recent studies have explored its use in antibody-drug conjugates (ADCs), a rapidly expanding field in precision medicine. The ability to incorporate this compound into biodegradable polymers for sustained drug release is another area of active investigation.
From a synthetic chemistry perspective, the Fmoc-protected amine group in this compound simplifies purification and handling, reducing side reactions during peptide elongation. This is especially important for high-throughput synthesis platforms, where efficiency and yield are paramount. The compound's CAS No. 2171653-79-3 is often referenced in patents and publications related to peptide mimetics and structure-activity relationship (SAR) studies, underscoring its versatility.
Environmental and regulatory considerations are also shaping the discourse around this compound. Its design aligns with the principles of green chemistry, as it minimizes waste generation and avoids hazardous reagents. Researchers are increasingly prioritizing sustainable synthesis methods, and the compound's compatibility with aqueous reaction conditions makes it an attractive candidate for eco-friendly workflows.
In summary, 4-(dimethyl-1,2,4-triazin-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171653-79-3) represents a convergence of innovation in peptide chemistry, bioconjugation, and drug development. Its multifaceted applications—from SPPS to ADCs—position it as a critical tool for addressing unmet medical needs. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in the next generation of therapeutic advancements.
2171653-79-3 (4-(dimethyl-1,2,4-triazin-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid) Related Products
- 90407-19-5(1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO-)
- 332057-79-1((2Z)-3-5-(2,3-dichlorophenyl)furan-2-yl-2-(Z)-morpholine-4-carbonylprop-2-enenitrile)
- 58924-66-6((furan-2-ylmethyl)(2-methylpropyl)amine)
- 2751611-66-0(tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate)
- 1934973-08-6(1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol)
- 2197736-28-8(3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole)
- 1020501-87-4(3-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)
- 2229467-65-4(tert-butyl 3-3-(4-methoxypiperidin-4-yl)propylpiperidine-1-carboxylate)
- 4747-46-0(1-phenylpyrazole-3-carboxylic acid)
- 2171548-91-5(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)




